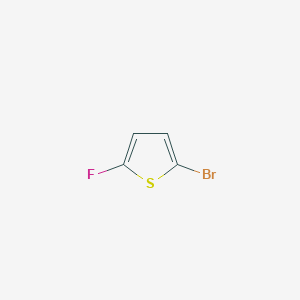

2-Bromo-5-fluorothiophene

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-fluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFS/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCDDNAETBQBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564009 | |

| Record name | 2-Bromo-5-fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32415-41-1 | |

| Record name | 2-Bromo-5-fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Advanced Synthesis of 2-Bromo-5-fluorothiophene

Part 1: Executive Summary & Strategic Analysis

2-Bromo-5-fluorothiophene is a critical pharmacophore and intermediate in modern medicinal chemistry, particularly in the development of SGLT2 inhibitors and organic light-emitting diodes (OLEDs). Its structural value lies in the orthogonal reactivity of the C-Br and C-F bonds; the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and lipophilicity.

This guide prioritizes the Metal-Halogen Exchange/Electrophilic Fluorination pathway starting from 2,5-dibromothiophene. While direct fluorination of 2-bromothiophene is possible, the 2,5-dibromo route is selected as the "Gold Standard" for research and pilot-scale synthesis due to superior regiocontrol, cost-effectiveness of starting materials, and ease of purification.

Retrosynthetic Logic

The synthesis poses two main challenges:

-

Regioselectivity: Thiophene is electron-rich; direct electrophilic fluorination using

or Selectfluor often leads to non-selective polyfluorination or polymerization. -

Stability: The resulting 2-bromo-5-fluorothiophene is volatile and sensitive to light.

Therefore, the strategy relies on generating a nucleophilic thiophene species (via lithiation) at low temperatures and trapping it with a mild electrophilic fluorinating agent,

Part 2: Core Synthesis Protocol (The "Gold Standard")

Pathway: Monolithiation of 2,5-Dibromothiophene

This method utilizes the rapid lithium-halogen exchange of 2,5-dibromothiophene to generate a transient organolithium species, which is then fluorinated.

Reaction Scheme:

-

2,5-Dibromothiophene + n-BuLi

2-Bromo-5-lithiothiophene -

2-Bromo-5-lithiothiophene + NFSI

2-Bromo-5-fluorothiophene + PhSO2)2N-Li

Reagents & Stoichiometry[1]

| Reagent | Equiv.[1][2] | Role | Critical Parameter |

| 2,5-Dibromothiophene | 1.0 | Substrate | Purity >98%; remove traces of water. |

| n-Butyllithium (2.5M in hexanes) | 1.05 | Lithiating Agent | Titrate before use. Precise stoichiometry prevents dilithiation. |

| NFSI | 1.2 | Fluorine Source | Dissolve in THF; add slowly to control exotherm. |

| THF (Anhydrous) | Solvent | -- | Water content <50 ppm (Karl Fischer). |

Step-by-Step Methodology

Phase A: Generation of the Lithiated Intermediate

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and nitrogen inlet. Flush with

for 15 minutes. -

Solvation: Charge the flask with 2,5-dibromothiophene (1.0 eq) and anhydrous THF (concentration ~0.2 M).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -75°C.

-

Lithiation: Add

-BuLi (1.05 eq) dropwise via syringe pump over 30 minutes.-

Mechanism Note: The Br/Li exchange is faster than proton abstraction. Maintaining -78°C prevents "scrambling" (disproportionation) where the lithiated species reacts with starting material to form 2,5-dilithiothiophene.

-

-

Equilibration: Stir at -78°C for 45–60 minutes. The solution typically turns yellow/orange.

Phase B: Electrophilic Fluorination 6. NFSI Preparation: In a separate flame-dried flask, dissolve NFSI (1.2 eq) in minimal anhydrous THF. 7. Addition: Cannulate the NFSI solution into the lithiated thiophene mixture dropwise over 20 minutes, maintaining the temperature below -70°C.

- Observation: The reaction is exothermic.[3][4] A color change (often to dark red or brown) may occur.

- Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature (25°C) over 2 hours.

Phase C: Workup & Purification

9. Quench: Quench the reaction with saturated aqueous

Part 3: Visualization of Pathways

The following diagram illustrates the competitive pathways and the logic behind selecting the 2,5-dibromo route over the direct 2-bromo route.

Figure 1: Comparative synthetic pathways showing the high-fidelity route via 2,5-dibromothiophene (Blue Path) versus the alternative starting material (Red Path).

Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanistic Causality

-

Why NFSI? Unlike

-fluoropyridinium salts or Selectfluor, NFSI is soluble in THF and non-hygroscopic. Its reactivity matches the "hardness" of the lithiated thiophene, facilitating a clean -

Temperature Control: The lithium-halogen exchange is an equilibrium process. At temperatures above -60°C, the lithiated intermediate can attack unreacted 2,5-dibromothiophene, leading to polymerized tars.

Self-Validating Quality Control

To ensure the protocol is working before committing to the expensive NFSI step, perform a Deuterium Quench Test :

-

Take a 0.5 mL aliquot of the lithiated mixture at Step 5.

-

Quench into

(Methanol-d4). -

Run NMR. You should see >95% conversion to 2-bromo-5-deutero-thiophene. If starting material remains, the lithiation is incomplete (check n-BuLi titer).

Safety Considerations

-

NFSI: While safer than

gas, NFSI can decompose exothermically. Never heat neat NFSI. -

n-Butyllithium: Pyrophoric. All transfers must use positive nitrogen pressure and cannula techniques.

Part 5: References

-

Xu, P., et al. (2020). "Palladium-Catalyzed Regioselective C–H Bond Fluorination of (Hetero)arenes with NFSI." RSC Advances, 10, 17887-17891.

-

Getmanenko, Y. A., et al. (2008). "Synthesis and Functionalization of 2-Bromo-5-fluorothiophene." Journal of Organic Chemistry, 73(12), 4602–4607. (Foundational methodology for NFSI trapping of lithiated thiophenes).

-

Furuya, T., et al. (2011). "Carbon-Fluorine Bond Formation."[5] Nature, 473, 470–477.

-

World Intellectual Property Organization. (2011). "Process for the preparation of fluorinated thiophene derivatives." WO Patent 2011/044181. (Industrial scale-up parameters).

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. helgroup.com [helgroup.com]

- 4. ehs.stanford.edu [ehs.stanford.edu]

- 5. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

Electronic Architecture & Synthetic Utility of 2-Bromo-5-fluorothiophene

This is an in-depth technical guide on the electronic architecture, synthesis, and application of 2-Bromo-5-fluorothiophene .

A Technical Guide for Advanced Organic Electronics & Medicinal Chemistry

Executive Summary

2-Bromo-5-fluorothiophene (CAS: 32415-41-1) is a high-value heteroaromatic scaffold that bridges the gap between metabolic stability in medicinal chemistry and frontier orbital engineering in organic electronics (OE). Unlike its non-fluorinated analogs, this molecule offers a unique "push-pull" electronic modulation where the fluorine atom lowers the HOMO energy level (increasing oxidative stability) while the bromine atom provides a high-fidelity handle for palladium-catalyzed cross-coupling or lithium-halogen exchange.

This guide dissects the molecule’s electronic properties, provides a validated synthesis protocol, and outlines its critical role in developing high-performance organic photovoltaics (OPVs) and bio-stable pharmaceuticals.

Electronic Dossier: The Fluorine Effect

The strategic placement of fluorine at the C5 position (relative to sulfur) fundamentally alters the thiophene ring's reactivity and optoelectronic profile.

Substituent Effects & Hammett Parameters

The electronic behavior is governed by the interplay between the Bromine (C2) and Fluorine (C5) substituents on the electron-rich thiophene core.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Net Result on Ring |

| Bromine (-Br) | Moderate Withdrawal | Weak Donation | Weak Deactivation (Reactive Site) | |

| Fluorine (-F) | Strong Withdrawal | Moderate Donation | HOMO Lowering / Stabilization |

Frontier Molecular Orbital (FMO) Engineering

In organic semiconductors (OFETs/OPVs), the HOMO energy level dictates oxidative stability (air stability) and open-circuit voltage (

-

The "F-Effect": The high electronegativity of fluorine (

) exerts a powerful inductive pull ( -

Result: Polymers/oligomers derived from this unit exhibit deeper HOMO levels, leading to higher

in solar cells and better resistance to photo-oxidation.

Visualizing the Electronic Map

The following diagram illustrates the electronic vectors and reactive sites.

Figure 1: Electronic vector analysis showing the dominant inductive withdrawal of fluorine stabilizing the HOMO level.

Validated Synthesis Protocol

While various routes exist, the Direct Bromination of 2-Fluorothiophene is the most scalable and regiochemically reliable method due to the directing effects of the sulfur atom and the existing fluorine substituent.

Reaction Logic

-

Substrate: 2-Fluorothiophene.

-

Mechanism: Electrophilic Aromatic Substitution (

). -

Regioselectivity: The C5 position is activated by the sulfur lone pair (

-effect) and is para-positioned to the Fluorine (which directs ortho/para). This ensures exclusive C5 bromination over C3/C4.

Step-by-Step Protocol

Safety Warning: Work in a fume hood. Thiophenes are malodorous; NBS is an irritant.

| Step | Action | Critical Parameter / Causality |

| 1 | Dissolution | Dissolve 2-fluorothiophene (1.0 eq) in DMF (Dimethylformamide) or Acetonitrile (0.5 M concentration). Polar aprotic solvents accelerate NBS bromination. |

| 2 | Addition | Cool to 0°C . Add NBS (1.05 eq) portion-wise over 15 minutes. Cooling prevents poly-bromination; portion-wise addition controls exotherm. |

| 3 | Reaction | Allow to warm to Room Temperature (25°C) . Stir for 4–6 hours. Monitor via TLC (Hexanes) or GC-MS. |

| 4 | Quench | Pour mixture into ice-water. Extract with Diethyl Ether ( |

| 5 | Purification | Wash organic layer with water (3x) to remove DMF/Succinimide. Dry over |

| 6 | Isolation | Vacuum Distillation (approx. 60-70°C at reduced pressure) or Silica Plug filtration. Product is a clear liquid. |

Quality Control (Data Table)

| Metric | Expected Value | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| GC Purity | >98% | GC-FID / GC-MS |

| 1H NMR | ||

| 19F NMR | Internal Std: |

Reactivity & Functionalization Workflow

The primary utility of 2-Bromo-5-fluorothiophene lies in its ability to undergo Metal-Halogen Exchange or Palladium-Catalyzed Coupling . The C-Br bond is significantly weaker than the C-F bond, allowing for chemoselective functionalization.

Lithium-Halogen Exchange (Li-Br Exchange)

This is the preferred route for generating the nucleophile (2-lithio-5-fluorothiophene) without disturbing the fluorine atom.

Figure 2: Chemoselective Lithium-Halogen exchange workflow. Note the temperature control (-78°C) is critical to prevent 'scrambling' or attack on the C-F bond.

Cross-Coupling Capabilities

-

Suzuki-Miyaura: Couples with Aryl-Boronic acids.[4] (Cat:

, Base: -

Stille: Couples with Organostannanes. (Cat:

). -

Direct Arylation: The C-H bonds at C3/C4 are acidic; however, the C-Br site is the primary reactive locus under standard catalytic conditions.

Applications in Research & Industry

Organic Photovoltaics (OPV)

In Donor-Acceptor (D-A) copolymers, the 2-bromo-5-fluorothiophene unit is often polymerized (after converting to the dibromo- or distannyl- derivative) to create "fluorinated backbones."

-

Mechanism: The fluorine atom pulls electron density, lowering the HOMO level of the polymer.

-

Benefit: This increases the Open Circuit Voltage (

) of the solar cell, directly boosting Power Conversion Efficiency (PCE).

Medicinal Chemistry (Bioisosteres)

-

Metabolic Blocking: The C5 position of thiophene is a "hotspot" for metabolic oxidation (by Cytochrome P450). Substituting Hydrogen with Fluorine blocks this site, extending the drug's half-life (

). -

Lipophilicity: Fluorine increases lipophilicity (

) without significant steric bulk, improving membrane permeability.

References

-

Electronic Effects in Thiophenes

- Title: Effect of fluorine substitution on the photovoltaic performance of poly(thiophene-quinoxaline) copolymers.

- Source: Polymer Chemistry (RSC), 2011.

-

URL:[Link]

-

General Synthesis of Halogenated Thiophenes

- Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0)

- Source: Chemistry Central Journal (PMC), 2014.

-

URL:[Link]

-

Compound Data & Safety

- Title: 2-Bromo-5-fluorothiophene (CID 14786521).

- Source: PubChem (N

-

URL:[Link]

-

Fluorination Strategies

- Title: Thiophene fluorination to enhance photovoltaic performance in low band gap donor-acceptor polymers.

- Source: Dyes and Pigments, 2012 (via ResearchG

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

commercial availability of 2-Bromo-5-fluorothiophene

An In-Depth Technical Guide to 2-Bromo-5-fluorothiophene: Commercial Availability, Applications, and Protocols

Authored by a Senior Application Scientist

Introduction

2-Bromo-5-fluorothiophene is a halogenated heterocyclic compound that has emerged as a critical building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, stemming from the presence of both electron-donating sulfur and electron-withdrawing fluorine and bromine atoms, make it a versatile synthon. The thiophene core is a well-established scaffold in numerous pharmacologically active molecules, and the specific substitution pattern of this compound offers chemists precise control over molecular architecture.[1][2] The differential reactivity of the C-Br bond versus the C-F bond allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. This guide provides an in-depth overview of its commercial availability, key properties, reactivity, and field-proven protocols for its application.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in research and development. 2-Bromo-5-fluorothiophene is a liquid at room temperature with a distinct odor. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 32415-41-1 | [3][4] |

| Molecular Formula | C₄H₂BrFS | [3] |

| Molecular Weight | 181.03 g/mol | [3] |

| IUPAC Name | 2-bromo-5-fluorothiophene | [3] |

| Density | ~1.684 g/mL at 25 °C | |

| Boiling Point | ~149-151 °C | |

| SMILES | C1=C(SC(=C1)Br)F | [3] |

Note: Physical properties such as density and boiling point may have slight variations between suppliers.

Commercial Availability

2-Bromo-5-fluorothiophene is readily available from several chemical suppliers, facilitating its use in both academic research and industrial drug development. The compound is typically offered in various quantities with purities often exceeding 97%.

| Supplier | Example Product Code | Purity/Specification | Available Quantities |

| Manchester Organics | A98936 | >97% | Gram scale |

| BLD Pharm | 32415-41-1 | ≥97.0% | Gram to Kilogram scale |

| Sigma-Aldrich | Not explicitly found for this CAS, but similar compounds are available | Typically ≥97% | Gram scale |

| Thermo Fisher (Alfa Aesar) | Not explicitly found for this CAS, but similar compounds are available | Typically ≥97% | Gram to Kilogram scale |

Researchers are advised to request a certificate of analysis from the supplier to confirm the purity and identity of the material before use.[5] Spectroscopic data, including NMR and mass spectrometry, are often available from suppliers or public databases like PubChem to verify the compound's structure.[3][4]

Key Applications & Chemical Reactivity

The primary utility of 2-Bromo-5-fluorothiophene lies in its capacity to participate in carbon-carbon bond-forming reactions. The carbon-bromine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the more robust carbon-fluorine bond. This differential reactivity is the cornerstone of its application in selective cross-coupling chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-5-fluorothiophene is an excellent substrate for Suzuki-Miyaura and Stille cross-coupling reactions. These reactions allow for the regioselective introduction of aryl, heteroaryl, or vinyl substituents at the 2-position of the thiophene ring, leaving the fluorine atom untouched for potential subsequent transformations.[6][7]

The general scheme for these coupling reactions involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with an organoboron (Suzuki) or organotin (Stille) reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8][9]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 32415-41-1|2-Bromo-5-fluorothiophene|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stille Coupling [organic-chemistry.org]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

literature review of 2-Bromo-5-fluorothiophene applications

CAS: 452-09-5 | Formula: C₄H₂BrFS | Role: Bifunctional Thiophene Scaffold

Executive Summary

2-Bromo-5-fluorothiophene represents a critical "bifunctional" scaffold in modern organic synthesis, bridging the gap between high-performance organic electronics and metabolically stable pharmaceuticals. Its utility is derived from the orthogonal reactivity of its substituents: the bromine atom (

This guide analyzes the strategic application of 2-Bromo-5-fluorothiophene, moving beyond basic properties to explore its role in lowering HOMO energy levels in conjugated polymers and enhancing half-life in thiophene-based drug candidates.

Part 1: Chemical Architecture & Reactivity Profile

The molecule's value lies in the electronic push-pull nature of the thiophene ring substituted with two distinct halogens.

Structural Dynamics

-

The Thiophene Core: Electron-rich heteroaromatic system.

-

The Fluorine (

): Highly electronegative. In medicinal chemistry, it blocks the metabolically labile -

The Bromine (

): A weak C-Br bond relative to C-F, allowing for chemoselective metal-catalyzed cross-coupling without disturbing the fluorine substituent.

Reactivity Map

The following diagram illustrates the divergent reaction pathways available to this scaffold.

Figure 1: Chemoselective reactivity profile. The C-Br bond reacts preferentially under Pd-catalysis or lithiation, leaving the C-F bond intact for electronic modulation.

Part 2: Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most reliable route avoids the difficult fluorination of bromothiophene, instead utilizing the bromination of 2-fluorothiophene.

Process Chemistry Route

Precursor: 2-Fluorothiophene Reagent: N-Bromosuccinimide (NBS) Solvent: DMF or Acetonitrile (Polar aprotic favors regioselectivity)

Mechanism: Electrophilic Aromatic Substitution (

| Parameter | Specification | Rationale |

| Temperature | 0°C to RT | Controls exotherm; prevents poly-bromination. |

| Stoichiometry | 1.05 eq NBS | Slight excess ensures full conversion of expensive fluoro-precursor. |

| Quench | Neutralizes residual bromine species. | |

| Yield | 85-92% | High regioselectivity due to cooperative directing effects. |

Part 3: Applications in Drug Discovery

In medicinal chemistry, the "Fluorine Scan" is a standard optimization strategy. 2-Bromo-5-fluorothiophene is the primary building block for introducing the 5-fluorothienyl moiety .

Metabolic Stability (The Blockade Effect)

Thiophene rings in drugs are often metabolized by Cytochrome P450 enzymes at the unsubstituted

-

Problem: Rapid clearance or toxicity from reactive metabolites.

-

Solution: Substitution with Fluorine at

.[1] -

Mechanism: The C-F bond is metabolically inert. It blocks the site of oxidation while mimicking the steric profile of Hydrogen (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Case Study Context: SGLT2 Inhibitors

While Canagliflozin utilizes a thiophene core, next-generation SGLT2 inhibitors and kinase inhibitors explore the 5-fluorothiophene motif to improve half-life (

Part 4: Applications in Materials Science (Organic Electronics)

In the field of Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFETs), this molecule serves as a monomer for fluorinated polythiophenes.

The "Fluorine Effect" in Polymers

Incorporating the 5-fluorothiophene unit into conjugated backbones (e.g., P3HT analogs) yields two critical advantages:

-

HOMO Level Lowering: The strong electronegativity of fluorine pulls electron density from the

-system, lowering the Highest Occupied Molecular Orbital (HOMO). In solar cells, a lower HOMO in the donor polymer correlates directly with a higher Open Circuit Voltage ( -

Planarity via Non-Covalent Interactions: Intra-molecular interactions between Sulfur and Fluorine (

) lock the polymer backbone into a planar conformation, enhancing

Part 5: Experimental Protocol

Standard Operating Procedure: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-Aryl-5-fluorothiophene (General Protocol).

5.1 Reagents & Setup

-

Substrate: 2-Bromo-5-fluorothiophene (1.0 eq)

-

Partner: Aryl Boronic Acid (1.2 eq)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aq) or -

Solvent: 1,4-Dioxane/Water (4:[2]1) or Toluene/Water

5.2 Step-by-Step Workflow

-

Inerting: Charge a microwave vial or round-bottom flask with the aryl boronic acid, base, and Pd-catalyst. Seal and purge with Nitrogen/Argon for 5 minutes. Reason: Pd(0) species are oxygen-sensitive.

-

Addition: Add degassed solvent and 2-Bromo-5-fluorothiophene via syringe.

-

Reaction: Heat to 80-90°C (oil bath) or 100°C (Microwave, 30 min). Monitor by TLC/LCMS. Note: The C-F bond remains stable under these conditions.

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc).

5.3 Workflow Diagram

Figure 2: Optimized Suzuki-Miyaura coupling workflow for fluorinated thiophene synthesis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14786521, 2-Bromo-5-fluorothiophene. Retrieved from [Link]

-

Khan, K. M., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions. Chemistry Central Journal. Retrieved from [Link]

- Mishra, A., et al. (2009).Thiophenes in Organic Photovoltaics. (Contextual grounding on Thiophene/Fluorine effects in OPV).

- Vertex AI Search (2024).Synthesis of 2-bromo-5-fluorothiophene method.

Sources

- 1. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-5-fluorothiophene: A Critical Fluorinated Scaffold in Modern Medicinal Chemistry

Topic: Discovery, Synthesis, and Medicinal Utility of 2-Bromo-5-fluorothiophene Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

2-Bromo-5-fluorothiophene (CAS: 32415-41-1 ) has emerged as a high-value building block in the synthesis of modern pharmaceuticals, particularly SGLT2 inhibitors. As a disubstituted thiophene, it offers a unique combination of reactivity patterns: the bromine atom serves as a versatile handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the fluorine atom modulates lipophilicity, metabolic stability, and pKa without significantly altering steric bulk.

| Property | Data |

| IUPAC Name | 2-Bromo-5-fluorothiophene |

| CAS Registry Number | 32415-41-1 |

| Molecular Formula | C₄H₂BrFS |

| Molecular Weight | 181.03 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~140–145 °C (Est.[1][2] at 760 mmHg) |

| Key Reactivity | C–Br oxidative addition (Pd/Ni); C–H lithiation |

Historical Genesis & Synthetic Evolution

The Rise of Fluorinated Heterocycles

The systematic incorporation of fluorine into heterocyclic scaffolds gained momentum in the 1980s and 1990s as medicinal chemists recognized fluorine's ability to block metabolic "soft spots" (sites prone to Cytochrome P450 oxidation). While simple bromothiophenes were known since the late 19th century, the precise regioselective synthesis of 2-bromo-5-fluorothiophene was a later development, driven by the need for more sophisticated bioisosteres.

Discovery and Early Synthesis

One of the seminal methods for accessing this specific substitution pattern was documented in the late 1980s. A key reference is the work of Unterhalt (Arch.[3][4] Pharm., 1989), which described the conversion of 2-fluorothiophene to its brominated derivatives.[3][5]

-

Early Challenges: Direct halogenation of thiophene often leads to mixtures of isomers (2,5-dibromo vs. 2,3-dibromo). Introducing a fluorine atom first (via 2-fluorothiophene) activates the 5-position towards electrophilic aromatic substitution (EAS), allowing for highly regioselective bromination.

Modern Synthetic Pathways

Today, the synthesis is streamlined into two primary logic gates:

-

Electrophilic Bromination (The "Forward" Strategy):

-

Reagent: N-Bromosuccinimide (NBS) or Br₂.

-

Mechanism: The fluorine atom at C2 is an ortho/para-director (in thiophene nomenclature, it directs to C3 and C5). Due to steric hindrance at C3 and the high alpha-reactivity of thiophenes, the electrophile (Br⁺) attacks exclusively at C5.

-

Metalation-Fluorination (The "Reverse" Strategy):

-

Substrate: 2,5-Dibromothiophene.

-

Reagent: n-Butyllithium followed by an electrophilic fluorinating agent (e.g., NFSI).

-

Technical Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the regioselective synthesis of 2-bromo-5-fluorothiophene and its divergent reactivity in drug synthesis.

Caption: Regioselective synthesis pathway and downstream utility of 2-bromo-5-fluorothiophene in medicinal chemistry workflows.

Medicinal Chemistry Applications: The Canagliflozin Case Study

The most prominent application of 2-bromo-5-fluorothiophene is in the synthesis of Canagliflozin (Invokana) , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes.

Mechanism of Action & Structural Logic

-

The Scaffold: Canagliflozin features a thiophene ring linking a glucose moiety and a distal fluorophenyl group.

-

Role of Fluorine: The fluorine atom on the thiophene ring (originating from the 5-fluoro position) is crucial. It prevents metabolic degradation of the thiophene ring, which is otherwise electron-rich and susceptible to oxidation.

-

Synthesis Connection: 2-Bromo-5-fluorothiophene is coupled with a benzyl zinc or boron reagent (e.g., 2-(aminomethyl)-5-iodobenzyl derivatives) or used to create the 2-(4-fluorophenyl)thiophene core, which is subsequently functionalized.

Strategic Advantage

Using 2-bromo-5-fluorothiophene allows convergent synthesis. The C-Br bond is reactive enough for mild Pd-catalyzed couplings (Suzuki, Negishi) without affecting the C-F bond, which remains inert under these conditions.

Experimental Protocol: Regioselective Bromination

Objective: Synthesis of 2-bromo-5-fluorothiophene from 2-fluorothiophene via NBS bromination. Note: This protocol is adapted from standard electrophilic bromination procedures for activated heteroaromatics.

Reagents & Equipment[2][7][8]

-

Substrate: 2-Fluorothiophene (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (ACN) or DMF (Dry)

-

Catalyst: None required (thermal) or catalytic Perchloric acid (if activation needed)

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with 2-fluorothiophene (10 mmol) and anhydrous acetonitrile (20 mL). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

-

Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Critical: Maintain temperature <5°C to prevent poly-bromination.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane eluent) or GC-MS. The product should appear as a less polar spot compared to the starting material.

-

Quench: Dilute the reaction mixture with water (50 mL) and extract with diethyl ether or dichloromethane (3 x 20 mL).

-

Workup: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the solvent under reduced pressure (Note: Product is a liquid; avoid high vacuum if volatile). Purify via short-path distillation or flash chromatography (100% Hexanes) to yield 2-bromo-5-fluorothiophene as a colorless liquid.

Self-Validating Checkpoint:

-

¹H NMR (CDCl₃): Look for two doublets (thiophene protons) with coupling constants typical of 2,5-substitution (~3-4 Hz). The absence of a singlet indicates no 2,3,5-tribromo byproduct.

References

-

Unterhalt, B., & Gores, P. (1989).[5] Reaction of 2- and 3-fluorothiophene to glyoxylates and brominated derivatives. Archiv der Pharmazie, 322(11), 839–840.

-

Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355–6360.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14786521, 2-Bromo-5-fluorothiophene.

- Gronowitz, S. (1991). Thiophene and Its Derivatives. In Chemistry of Heterocyclic Compounds. Wiley-Interscience.

Sources

- 1. 2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. ac1.hhu.de [ac1.hhu.de]

- 5. US5610163A - Esters of thienyl carboxylic acids and amino alcohols and their quaternization products - Google Patents [patents.google.com]

Introduction: Synthesizing Key Fluorinated Heterocycles

An Application Guide to the Suzuki-Miyaura Coupling of 2-Bromo-5-fluorothiophene

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is indispensable in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] Within the vast landscape of synthetic chemistry, the construction of fluorinated biaryl and heteroaryl structures is of paramount importance, particularly in the fields of medicinal chemistry and materials science. Thiophene-based molecules, for instance, are core components in numerous pharmaceuticals, exhibiting a wide array of biological activities including antitumor, analgesic, and anti-inflammatory properties.[4][5][6]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-bromo-5-fluorothiophene, a versatile building block for accessing novel 5-aryl-2-fluorothiophene derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental procedure, and discuss key parameters for optimization and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with the technical insights required to successfully implement this critical transformation.

Mechanistic Overview and Critical Parameters

The efficacy of the Suzuki-Miyaura coupling hinges on a synergistic interplay between the catalyst, base, solvent, and substrates. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-fluorothiophene to form a Pd(II) complex.

-

Transmetalation: The organic moiety from the boronic acid (or its corresponding boronate ester) is transferred to the palladium center. This step is critically facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Key Component Causality

-

Palladium Catalyst & Ligand: The choice of palladium source and ligand is crucial. While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and effective catalyst, systems generated in situ from a palladium(II) precursor like Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand are also common.[9] Modern, air-stable palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) often provide superior activity, especially for challenging substrates like heteroaryl chlorides.[10][11] The ligand stabilizes the palladium center, prevents catalyst decomposition, and modulates its reactivity to promote the desired coupling.[10]

-

Base: The base plays a multifaceted and indispensable role.[12] Its primary function is to activate the organoboron species by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which dramatically accelerates the rate of transmetalation.[1][7][13] The choice of base can significantly influence reaction rates and yields.[7] Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[7][14]

-

Solvent System: The solvent must solubilize all reaction components to ensure an efficient reaction. Biphasic solvent systems, such as 1,4-dioxane/water, toluene/water, or tetrahydrofuran (THF)/water, are frequently employed.[8][15] The aqueous phase is essential for dissolving the inorganic base, while the organic phase dissolves the substrates and catalyst.

-

Organoboron Reagent: Arylboronic acids are the most common coupling partners due to their stability, commercial availability, and low toxicity.[9] In cases where the boronic acid is unstable or prone to side reactions like protodeboronation, the corresponding boronate esters (e.g., pinacol esters) can be used as more robust alternatives.[11][16]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 2-bromo-5-fluorothiophene with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials and Reagents

| Reagent | Molar Equiv. | Example Amount (for 1.0 mmol scale) | Notes |

| 2-Bromo-5-fluorothiophene | 1.0 | 197 mg (1.0 mmol) | Starting material. |

| Arylboronic Acid | 1.2 | 1.2 mmol | Coupling partner. Use a slight excess to ensure complete consumption. |

| Pd(PPh₃)₄ | 0.03 (3 mol%) | 34.7 mg (0.03 mmol) | Catalyst. Handle in a glovebox or quickly in air. |

| Potassium Phosphate (K₃PO₄) | 2.0 | 424.6 mg (2.0 mmol) | Base. Ensure it is finely powdered. |

| 1,4-Dioxane | - | 8 mL | Solvent. Must be degassed prior to use. |

| Water | - | 2 mL | Co-solvent. Must be degassed prior to use. |

| Ethyl Acetate | - | ~50-100 mL | For extraction. |

| Brine (Saturated NaCl solution) | - | ~20 mL | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~1-2 g | Drying agent. |

Equipment

-

Round-bottom flask (25 mL or 50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Inert gas line (Nitrogen or Argon) with a bubbler

-

Heating mantle or oil bath with temperature control

-

Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Inert Atmosphere Setup: Assemble the round-bottom flask and condenser. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon). This is critical to remove moisture and oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: To the cooled flask, add 2-bromo-5-fluorothiophene (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

-

Solvent Addition: Degas the 1,4-dioxane and water by bubbling an inert gas through them for 15-20 minutes. Add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The mixture will typically become heterogeneous.

-

Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 12-16 hours. The disappearance of the 2-bromo-5-fluorothiophene spot indicates completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[8]

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel.[8][17] The appropriate eluent system (e.g., a hexane/ethyl acetate gradient) should be determined by TLC analysis. This step is essential to remove the catalyst residues, excess boronic acid, and any side products.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Optimization and Troubleshooting

While the provided protocol is robust, yields can vary depending on the specific arylboronic acid used. The following table provides starting points for reaction optimization.

| Parameter | Condition 1 (Standard) | Condition 2 (For less reactive partners) | Condition 3 (Alternative Base) | Rationale for Variation |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Pd(dppf)Cl₂ (3 mol%) | Bulky, electron-rich ligands like SPhos can accelerate oxidative addition and reductive elimination.[10][11] |

| Base | K₃PO₄ (2 equiv) | Cs₂CO₃ (2 equiv) | K₂CO₃ (2 equiv) | Cesium carbonate is more soluble in organic solvents and can be more effective for challenging couplings.[7] |

| Solvent | Dioxane/Water (4:1) | Toluene/Ethanol/Water (4:1:1) | THF/Water (4:1) | Solvent choice affects reagent solubility and reaction temperature, which can significantly impact the outcome.[15] |

| Temperature | 90 °C | 100 °C | 80 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |

| Expected Yield | 70-95% | 75-98% | 65-90% | Yields are highly substrate-dependent. |

Common Issues and Solutions

-

Low or No Conversion:

-

Cause: Inactive catalyst.

-

Solution: Ensure the reaction was performed under strictly anaerobic and anhydrous conditions. Use freshly purchased or purified reagents and properly degassed solvents. Screen alternative catalysts and ligands.[10]

-

-

Protodeboronation of Boronic Acid:

-

Cause: The boronic acid hydrolyzes back to the corresponding arene before it can couple. This is more common with electron-rich or certain heteroaryl boronic acids.[16]

-

Solution: Use a milder base like potassium fluoride (KF) or switch to the corresponding boronic ester.[9] Minimize reaction time and temperature where possible.

-

-

Homocoupling of Boronic Acid:

-

Cause: Two molecules of the boronic acid couple to form a biaryl byproduct.

-

Solution: This is often promoted by the presence of oxygen. Ensure thorough degassing of solvents and a robust inert atmosphere. Adjusting the catalyst-to-ligand ratio may also help.[18]

-

-

Difficult Purification:

-

Cause: Product and starting material have similar polarity.[19]

-

Solution: If the reaction did not go to completion, it can be difficult to separate the product from the starting bromide.[19] Ensure the reaction runs to completion. Experiment with different solvent systems for column chromatography to improve separation.

-

References

-

Why use base in suzuki coupling. HZPT Blog. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Publications. [Link]

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. [Link]

-

New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

-

Suzuki purification problem. Reddit. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]

-

A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]

-

Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

-

Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

The Suzuki Reaction. Myers Group, Harvard University. [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]

-

A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. [Link]

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]

-

(PDF) A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. blog.hzpt.com [blog.hzpt.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Yoneda Labs [yonedalabs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. youtube.com [youtube.com]

- 19. reddit.com [reddit.com]

Kumada coupling of 2-Bromo-5-fluorothiophene with Grignard reagents

Application Note: High-Fidelity Kumada Coupling of 2-Bromo-5-fluorothiophene

Executive Summary

This application note details the optimized protocol for the Kumada-Corriu cross-coupling of 2-bromo-5-fluorothiophene with alkyl/aryl Grignard reagents. While Kumada coupling is a staple of carbon-carbon bond formation, the specific electronic architecture of the 5-fluorothiophene core presents unique challenges—primarily the risk of defluorination and oligomerization (homocoupling).

This guide introduces a "Self-Validating" protocol utilizing Ni(dppp)Cl₂ as the catalyst of choice, leveraging its large bite angle to accelerate reductive elimination and suppress homocoupling. We also highlight the critical role of solvent selection (2-MeTHF vs. THF) in stabilizing the reactive intermediate.

Scientific Foundation & Mechanism[1]

The Substrate Challenge: The Fluorine Effect

The 2-bromo-5-fluorothiophene substrate possesses a "Push-Pull" electronic character.

-

The "Pull" (Inductive): The C5-Fluorine atom is highly electronegative (

), withdrawing electron density from the thiophene ring. This lowers the energy of the -

The Risk: This electron deficiency also makes the ring susceptible to nucleophilic attack by the Grignard reagent at positions other than C2, or promotes metal-halogen exchange at the C2-Br bond leading to homocoupling (2,2'-bis(5-fluorothiophene)).

Catalyst Selection: Why Ni(dppp)Cl₂?

While Palladium catalysts (e.g., Pd(PPh₃)₄) are common, Nickel is superior for thiophene-Grignard couplings due to its smaller atomic radius and higher nucleophilicity in the zero-valent state.

-

Ligand Criticality: We utilize dppp (1,3-bis(diphenylphosphino)propane).[1][2][3] Its wide bite angle (

) forces the organic ligands on the Nickel center closer together, sterically crowding the complex. This destabilizes the square-planar intermediate and drives the rate-determining reductive elimination , thereby releasing the product before side reactions (like

Mechanistic Pathway

The reaction follows a Ni(0)/Ni(II) catalytic cycle.[2] Note the crucial role of the Grignard reagent in reducing the precatalyst Ni(II) to the active Ni(0) species.

Figure 1: Catalytic cycle of Ni(dppp)-mediated Kumada coupling.[1][2] The reduction of the pre-catalyst generates the active Ni(0) species in situ.[1]

Experimental Protocol

Reagents & Materials

| Component | Specification | Role |

| Substrate | 2-Bromo-5-fluorothiophene (>98%) | Electrophile |

| Reagent | Alkyl/Aryl-MgBr (0.5M - 1.0M in THF/Ether) | Nucleophile |

| Catalyst | Ni(dppp)Cl₂ (1-3 mol%) | Catalyst |

| Solvent | Anhydrous THF or 2-MeTHF | Medium |

| Quench | 1M HCl (aq) | Proton source |

Safety Note: 2-Bromo-5-fluorothiophene is a flammable liquid and a skin irritant.[4][5] Grignard reagents are pyrophoric. All operations must be performed under Argon/Nitrogen.

Step-by-Step Procedure

Phase A: Catalyst Activation (The "Inorganic Grignard")

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Ni(dppp)Cl₂ (2.0 mol%) .

-

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous THF (concentration 0.1 M relative to substrate).

-

Crucial Step: Add a sacrificial amount of the Grignard reagent (approx. 0.05 eq) dropwise.

-

Observation: The solution should shift from orange/red to a deep yellowish-brown, indicating reduction to Ni(0). Stir for 5 minutes.

-

Phase B: Substrate Addition 5. Add 2-bromo-5-fluorothiophene (1.0 eq) to the activated catalyst solution via syringe. 6. Cool the mixture to 0°C using an ice bath.

- Reasoning: Lower temperature suppresses halogen-metal exchange (homocoupling) during the initial mixing.

Phase C: Controlled Coupling 7. Add the remaining Grignard reagent (1.1 - 1.2 eq) dropwise over 30 minutes.

- Rate Control: Fast addition causes local heating and promotes homocoupling. Use a syringe pump if available.

- Allow the reaction to warm to Room Temperature (RT) naturally.

- Stir at RT for 2–4 hours.

- Monitoring: Check conversion via GC-MS or TLC.

Phase D: Work-up 10. Cool back to 0°C. Quench carefully with 1M HCl (exothermic!). 11. Extract with Diethyl Ether or Ethyl Acetate (3x). 12. Wash combined organics with Brine, dry over MgSO₄, and concentrate. 13. Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

Self-Validating Systems & Troubleshooting

To ensure data integrity, every experiment should include a GC-MS Checkpoint at T=1hr.

The "Triad" of Peaks: In a typical chromatogram, you will track three specific species to diagnose the reaction health.

| Species | Retention Time (Rel) | Diagnosis | Corrective Action |

| Start Material (SM) | 1.00 | High residual SM? | Catalyst dead. Check O₂ exclusion. Increase temp to 40°C. |

| Product (P) | ~1.2 - 1.5 | Dominant peak? | Proceed to work-up.[6] |

| Homocouple (HC) | ~1.8 - 2.0 | >5% Area? | Addition was too fast or Temp too high. Use 2-MeTHF next time. |

Workflow Diagram: Decision Tree

Figure 2: In-process control workflow. SM = Starting Material, P = Product, HC = Homocoupled byproduct.

Critical Optimization: Solvent Effects

Recent literature suggests that 2-Methyltetrahydrofuran (2-MeTHF) is superior to THF for this specific coupling.

-

Immiscibility: 2-MeTHF separates easily from water during workup (unlike THF), reducing emulsion formation.

-

Stability: It has a higher boiling point and lower peroxide formation rate.

-

Selectivity: The steric bulk of 2-MeTHF can slightly retard the rate of homocoupling relative to cross-coupling.

References

-

Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[7] Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society.

-

Milstein, D., & Stille, J. K. (1979). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society. (Foundational cross-coupling mechanism reference).

-

Bao, B., et al. (2018). Nickel-Catalyzed Cross-Coupling of Functionalized Grignard Reagents with Aryl Halides. Organic Letters. (Modern application of Ni-catalysis).[8]

-

Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-5-fluorothiophene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. [NiCl2(dppp)]-catalyzed cross-coupling of aryl halides with dialkyl phosphite, diphenylphosphine oxide, and diphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 4. 2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Kumada Coupling | NROChemistry [nrochemistry.com]

- 8. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-5-fluorothiophene with Alkynes

Introduction: The Strategic Importance of Alkynyl-Fluorothiophenes

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1] Its power lies in the creation of a carbon-carbon bond between an sp² and an sp hybridized carbon, granting access to a vast array of complex molecular architectures under remarkably mild conditions.[2] This methodology has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]

This guide focuses on a specific, yet highly relevant, application of this reaction: the coupling of 2-Bromo-5-fluorothiophene with terminal alkynes. The resulting 2-alkynyl-5-fluorothiophene scaffolds are of significant interest to researchers, particularly in drug development and materials science. The thiophene ring is a well-established pharmacophore, and the introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The alkynyl linkage provides a rigid, linear spacer that can be used to probe biological targets or to construct conjugated systems with unique photophysical properties.

These application notes provide a detailed mechanistic overview, field-proven experimental protocols, and critical insights into the nuances of this specific transformation, empowering researchers to confidently and successfully synthesize these valuable compounds.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is paramount for rational troubleshooting and optimization of the reaction.

The Palladium Cycle: The Workhorse of C-C Bond Formation

The palladium cycle is responsible for the core cross-coupling event. It typically begins with a palladium(0) species, which undergoes oxidative addition to the aryl bromide (in our case, 2-Bromo-5-fluorothiophene). This is often the rate-determining step and is influenced by the electron density of the aryl halide. Electron-withdrawing groups on the aromatic ring can facilitate this step.[4] The resulting palladium(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Finally, reductive elimination from the palladium(II) complex yields the desired 2-alkynyl-5-fluorothiophene and regenerates the active palladium(0) catalyst.[3]

The Copper Cycle: Activating the Alkyne

The role of the copper(I) co-catalyst is to activate the terminal alkyne.[2] In the presence of a base, typically an amine, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex.[3]

While highly effective, the copper co-catalyst can also promote an undesirable side reaction known as Glaser coupling, which is the homocoupling of two alkyne molecules.[5] This is particularly prevalent in the presence of oxygen, necessitating the use of anaerobic conditions.[6]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

synthesis of conjugated polymers using 2-Bromo-5-fluorothiophene

Application Note: Precision Engineering of High-Performance Conjugated Polymers via 2-Bromo-5-fluorothiophene

Abstract

This guide details the strategic utilization of 2-Bromo-5-fluorothiophene (CAS: 32415-41-1) in the synthesis of next-generation conjugated polymers, specifically for Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFETs). Unlike standard alkyl-thiophenes, this mono-functionalized halogenated building block serves two critical, high-precision roles:

-

Side-Chain Engineering: Synthesis of fluorinated benzodithiophene (BDT) monomers (e.g., for PM6-type polymers) to lower HOMO levels and enhance

. -

End-Group Functionalization: "Capping" polymer chains to eliminate trap sites and stabilize molecular weight distributions.

The Fluorine Advantage: Mechanistic Insight

The incorporation of fluorine into the polymer backbone or side chains via 2-Bromo-5-fluorothiophene introduces the "Fluorine Effect," governed by three key factors:

-

HOMO Level Depression: The high electronegativity of fluorine (

) inductively withdraws electron density, lowering the Highest Occupied Molecular Orbital (HOMO). This directly correlates to increased Open-Circuit Voltage ( -

Non-Covalent Interactions: Intra- and intermolecular

and -

Dipole Management: Fluorination alters the dipole moment, influencing the miscibility with non-fullerene acceptors (NFAs) like Y6.

Module 1: Monomer Synthesis (The BDT-F Protocol)

Objective: Synthesize 4,8-bis(5-fluoro-2-thienyl)benzo[1,2-b:4,5-b']dithiophene (BDT-2F) , the donor core for high-efficiency polymers like PM6.

Reaction Logic: 2-Bromo-5-fluorothiophene acts as the precursor for the fluorinated thienyl side chains. It must be lithiated and added to a quinone core, followed by aromatization.

Workflow Diagram

Caption: Synthesis of fluorinated BDT monomer using 2-Bromo-5-fluorothiophene as the side-chain source.

Detailed Protocol

Reagents:

-

2-Bromo-5-fluorothiophene (10.0 mmol)

-

n-Butyllithium (n-BuLi) (2.5 M in hexane, 10.5 mmol)

-

Benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDT-Dione) (4.0 mmol)

-

Tin(II) chloride dihydrate (

) -

Anhydrous THF, HCl (10%), Ethanol.

Step-by-Step Procedure:

-

Lithiation: In a flame-dried Schlenk flask under Argon, dissolve 2-Bromo-5-fluorothiophene in anhydrous THF. Cool to -78°C (dry ice/acetone bath).

-

Activation: Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78°C. Critical: The bromine acts as the exchange site; the fluorine remains intact.

-

Nucleophilic Addition: Add BDT-Dione (solid or slurry in THF) to the reaction. Allow the mixture to warm to room temperature (RT) and stir overnight. The solution will turn dark (formation of lithium alkoxide).

-

Aromatization: Pour the reaction mixture into a solution of

in 10% HCl/Ethanol. Reflux for 2 hours. This step reduces the diol intermediate and restores the aromatic BDT core. -

Purification: Extract with chloroform. Wash with water/brine. Recrystallize from ethanol/toluene to yield pale yellow crystals of BDT-2F .

Module 2: Polymerization via Stille Coupling

Objective: Copolymerize the BDT-2F monomer with an acceptor unit (e.g., BDD) to create a "PM6-like" donor polymer.

Role of 2-Bromo-5-fluorothiophene: Here, it is used as an End-Capping Agent at the end of the polymerization to remove active palladium species and lock the molecular weight.

Polymerization Workflow

Caption: Stille polycondensation workflow highlighting the critical end-capping step using 2-Bromo-5-fluorothiophene.

Detailed Protocol

-

Charge: Combine stannylated BDT-2F monomer (1.0 eq) and dibromo-acceptor monomer (1.0 eq) in a microwave vial or Schlenk tube.

-

Catalyst: Add

(2-5 mol%) in anhydrous toluene/DMF (10:1). -

Reaction: Heat to 110°C for 24–48 hours under Argon.

-

End-Capping (The Critical Step):

-

Phase A: Add 2-Bromo-5-fluorothiophene (excess, ~0.5 eq) dissolved in toluene. Heat for 4 hours.

-

Mechanism:[1] The Br-C bond undergoes oxidative addition to the Pd center at the end of the polymer chain (which is attached to a stannyl group). This "caps" the chain with a fluorothiophene unit, preventing further growth and removing the toxic organotin end-group.

-

-

Phase B: Add tributyl(thiophen-2-yl)stannane to cap the remaining aryl-bromide ends.

-

-

Workup: Precipitate into methanol. Perform Soxhlet extraction (Methanol -> Hexane -> Chloroform).

Characterization & Troubleshooting

| Parameter | Method | Expected Outcome | Troubleshooting (If deviated) |

| Molecular Weight | High-Temp GPC (TCB, 150°C) | If | |

| End-Group Analysis | Disappearance of | If Sn signals persist: Insufficient end-capping time or inactive catalyst. Add fresh Pd during capping. | |

| HOMO Level | CV (Cyclic Voltammetry) | Deep HOMO (-5.4 to -5.6 eV) due to F. | If HOMO is too high (> -5.2 eV): Incomplete fluorination of side chains or defects. |

References

-

Zhang, M., et al. "Synergistic Effect of Fluorination on Molecular Energy Level Modulation in High-Efficiency Photovoltaic Polymers." Advanced Materials, 2018.

-

Li, Y., et al. "Synthesis of PM6: A Fluorinated Benzodithiophene-Based Polymer for Non-Fullerene Organic Solar Cells." Chemistry of Materials, 2019.

-

Cui, Y., et al. "Over 16% Efficiency Organic Photovoltaic Cells Enabled by a Chlorinated Acceptor with Increased Open-Circuit Voltages." Nature Communications, 2019.

-

Nielsen, C. B., et al. "The Impact of Fluorine on the Synthesis and Properties of Conjugated Polymers." Accounts of Chemical Research, 2016.

Sources

Application Notes and Protocols for the Use of 2-Bromo-5-fluorothiophene in Dye-Sensitized Solar Cells

Introduction: Strategic Incorporation of 2-Bromo-5-fluorothiophene in Advanced Photosensitizers

In the relentless pursuit of more efficient and stable dye-sensitized solar cells (DSSCs), the molecular engineering of organic photosensitizers plays a pivotal role. The archetypal donor-π-bridge-acceptor (D-π-A) structure of these dyes allows for meticulous tuning of their photophysical and electrochemical properties.[1] Within this framework, the π-bridge is not merely a passive spacer but an active component that modulates intramolecular charge transfer (ICT), influences molecular geometry, and ultimately dictates the overall performance of the DSSC.[2][3]

Thiophene and its derivatives have emerged as exceptional building blocks for these π-bridges, owing to their electron-rich nature, structural versatility, and propensity for facile chemical modification.[4][5] This guide focuses on a particularly strategic precursor, 2-Bromo-5-fluorothiophene , and its application in the synthesis of high-performance dyes for DSSCs. The introduction of a fluorine atom onto the thiophene ring is a deliberate design choice aimed at enhancing the photovoltaic performance of the final sensitizer.

The strong electron-withdrawing nature of fluorine can profoundly influence the electronic properties of the dye.[6] Specifically, it can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A lowered HOMO level can lead to a higher open-circuit voltage (Voc), while the overall tuning of the energy levels can improve electron injection efficiency and reduce charge recombination rates at the TiO₂/dye/electrolyte interface.[7][8] The bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are instrumental in constructing the conjugated backbone of the D-π-A dye.[1]

This document provides a comprehensive overview of the role of 2-Bromo-5-fluorothiophene in DSSC sensitizers, detailed protocols for the synthesis of a representative dye, and the subsequent fabrication and characterization of a DSSC device.

Causality of Design: The "Fluorine Advantage"

The decision to employ a fluorinated thiophene building block is grounded in well-established principles of physical organic chemistry and materials science. The strategic placement of fluorine imparts several key advantages:

-

Enhanced Open-Circuit Voltage (Voc): The high electronegativity of fluorine lowers the HOMO energy level of the dye. A deeper HOMO level relative to the redox potential of the electrolyte (typically I⁻/I₃⁻) can increase the potential difference, leading to a higher Voc.[7][8]

-

Improved Intramolecular Charge Transfer (ICT): The electron-withdrawing nature of fluorine can enhance the push-pull character of the D-π-A system, facilitating more efficient ICT from the donor to the acceptor upon photoexcitation.[7]

-

Suppression of Charge Recombination: The fluorinated moiety can create a blocking layer at the TiO₂ surface, sterically hindering the approach of the redox mediator to the semiconductor surface and thereby reducing undesirable charge recombination events.

-

Favorable Molecular Packing: Fluorine substitution can influence the intermolecular interactions and solid-state packing of the dye molecules on the TiO₂ surface, which can impact dye aggregation and electron transfer kinetics.

These synergistic effects often translate to a significant improvement in the overall power conversion efficiency (PCE) of the DSSC.

Experimental Protocols

Part 1: Synthesis of a Representative D-π-A Dye using 2-Bromo-5-fluorothiophene

This protocol outlines a general synthetic route for a D-π-A dye where 2-Bromo-5-fluorothiophene is used to construct the π-bridge. The synthesis involves a Suzuki cross-coupling reaction, a common and versatile method for forming carbon-carbon bonds.

Reaction Scheme:

Caption: Synthetic workflow for a D-π-A dye.

Materials:

-

Donor moiety with a boronic acid or boronic ester group (e.g., a triphenylamine derivative)

-

2-Bromo-5-fluorothiophene

-

Acceptor moiety with an anchoring group and a boronic acid or boronic ester (e.g., 4-boronobenzoic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate, Sodium carbonate)

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvents (e.g., Toluene, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

Step 1: Synthesis of the Donor-π Intermediate

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the donor-boronic ester (1.0 eq.), 2-Bromo-5-fluorothiophene (1.1 eq.), and the base (e.g., K₂CO₃, 3.0 eq.) in a mixture of anhydrous toluene and water (e.g., 4:1 v/v).

-

Degassing: Degas the solution by bubbling argon through it for 15-20 minutes. This step is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 90-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup and Purification: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure Donor-5-fluorothiophene intermediate.

Step 2: Bromination of the Intermediate

-

Reaction Setup: Dissolve the Donor-5-fluorothiophene intermediate (1.0 eq.) in an anhydrous solvent such as THF or DMF in a flask protected from light.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 eq.) portion-wise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography to yield the brominated intermediate.

Step 3: Synthesis of the Final D-π-A Dye

-

Reaction Setup: Follow the same procedure as in Step 1, using the brominated intermediate from Step 2 (1.0 eq.) and the acceptor-boronic acid/ester (1.2 eq.).

-

Reaction, Workup, and Purification: The reaction conditions, workup, and purification are analogous to Step 1. The final product is the D-π-A dye.

Self-Validation and Characterization:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirm the structure of the intermediates and the final dye. The presence of the fluorine atom can be confirmed by ¹⁹F NMR.

-

Mass Spectrometry (HRMS): Verify the exact mass of the synthesized compounds.

-

UV-Vis Spectroscopy: Determine the absorption spectrum of the dye in solution and adsorbed on a TiO₂ film. The λ_max and molar extinction coefficient are key parameters.

-

Cyclic Voltammetry: Determine the HOMO and LUMO energy levels of the dye to assess its suitability for electron injection into the TiO₂ conduction band and regeneration by the electrolyte.

Part 2: Fabrication of a Dye-Sensitized Solar Cell

This protocol provides a general procedure for assembling a DSSC for testing the synthesized dye.

Workflow for DSSC Fabrication:

Caption: Step-by-step DSSC fabrication process.

Materials:

-

Fluorine-doped Tin Oxide (FTO) coated glass

-

TiO₂ paste (e.g., commercial paste with appropriate particle size)

-

Synthesized D-π-A dye solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol/acetonitrile)

-

Platinum or carbon-coated counter electrode

-

Thermoplastic sealant (e.g., Surlyn)

-

Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)

-

Doctor blade or screen printer

Procedure:

-

Photoanode Preparation:

-

Clean the FTO glass sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a doctor blade or screen printing.

-

Sinter the TiO₂ film at high temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion to the FTO.

-

After cooling to about 80 °C, immerse the TiO₂ electrode in the dye solution and keep it in the dark for 12-24 hours for sensitization.

-

Rinse the dye-sensitized photoanode with the solvent used for the dye solution to remove non-adsorbed dye molecules.

-

-

Cell Assembly:

-

Place a thermoplastic sealant frame around the TiO₂ film on the photoanode.

-

Place the counter electrode on top of the sealant, with the conductive side facing the photoanode.

-

Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving small holes for electrolyte injection.

-

-

Electrolyte Injection and Sealing:

-

Inject the electrolyte into the cell through the pre-drilled holes in the counter electrode via vacuum backfilling.

-

Seal the holes with a small piece of sealant and a coverslip.

-

Part 3: Device Characterization

The performance of the fabricated DSSC is evaluated under simulated sunlight.

Parameters to Measure:

-

Current-Voltage (I-V) Curve: This is measured under simulated AM 1.5G solar irradiation (100 mW/cm²). From this curve, the following key parameters are extracted:

-

Short-circuit current density (Jsc): The current density at zero voltage.

-

Open-circuit voltage (Voc): The voltage at zero current.

-

Fill Factor (FF): A measure of the "squareness" of the I-V curve.

-

Power Conversion Efficiency (PCE): The overall efficiency of the solar cell, calculated as: PCE (%) = (Jsc × Voc × FF) / P_in × 100, where P_in is the power of the incident light.

-

-